2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one
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Overview
Description
5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one is a synthetic organic compound that features both indole and thiazole moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one typically involves the following steps:
Formation of the Indole Moiety: Starting from a suitable precursor, such as indole-3-carboxaldehyde, the indole ring is constructed.
Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.
Coupling Reaction: The indole and thiazole moieties are then coupled together using a suitable linker, such as a methyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with indole and thiazole moieties are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, these compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one would depend on its specific biological target. Generally, compounds with indole and thiazole moieties can interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-((1H-Indol-3-yl)methyl)-2-aminothiazole
- 5-((1H-Indol-3-yl)methyl)-2-(methylamino)thiazole
Uniqueness
The unique combination of the indole and thiazole moieties in 5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
61523-91-9 |
---|---|
Molecular Formula |
C14H15N3OS |
Molecular Weight |
273.36 g/mol |
IUPAC Name |
2-ethylimino-5-(1H-indol-3-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15N3OS/c1-2-15-14-17-13(18)12(19-14)7-9-8-16-11-6-4-3-5-10(9)11/h3-6,8,12,16H,2,7H2,1H3,(H,15,17,18) |
InChI Key |
MJGCZGZCLZNTAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1NC(=O)C(S1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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